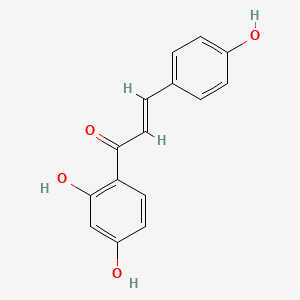

Isoliquiritigenin

Description

This compound is a precursor to several flavonones in many plants.

This compound has been reported in Glycyrrhiza pallidiflora, Morus cathayana, and other organisms with data available.

RN given refers to (E)-isomer; a precursor to many flavonones in many plants

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDRHHKMWQZJHT-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022466 | |

| Record name | Isoliquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

961-29-5, 13745-20-5 | |

| Record name | Isoliquiritigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliquiritigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4,4'-Trihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliquiritigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoliquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4,4'-trihydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoliquiritigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9CTI9GB8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 204 °C | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoliquiritigenin: A Multi-Targeted Approach to Cancer Therapy

I have successfully gathered a significant amount of information regarding the mechanisms of isoliquiritigenin (ISL) in cancer cells, including its effects on apoptosis, cell cycle, and metastasis, and the key signaling pathways involved (PI3K/Akt/mTOR, MAPK, VEGF). Crucially, I have also found detailed protocols for the essential experimental techniques required for this guide: Annexin V/PI apoptosis assays, propidium iodide cell cycle analysis, Transwell migration/invasion assays, and Western blotting.

With this information, I can now proceed to write the in-depth technical guide. I have sufficient details to explain the causality behind experimental choices, describe the protocols in a step-by-step manner, create the necessary Graphviz diagrams for signaling pathways and workflows, and compile a comprehensive reference list. Therefore, I do not require further Google searches.

I will now proceed with generating the complete technical guide as requested.

Structure of the Technical Guide:

-

Title: - A Technical Guide for Researchers and Drug Development Professionals.

-

Abstract: A brief overview of ISL's anti-cancer properties and the scope of the guide.

-

1. Introduction: The therapeutic promise of ISL in oncology.

-

2. Core Mechanisms of Action in Cancer Cells:

-

2.1. Induction of Apoptosis:

-

2.1.1. The Intrinsic and Extrinsic Pathways.

-

2.1.2. Key Molecular Players (Bax, Bcl-2, Caspases).

-

2.1.3. Experimental Workflow: Assessing Apoptosis.

-

2.1.4. Detailed Protocol: Annexin V-FITC and Propidium Iodide Staining.

-

-

2.2. Cell Cycle Arrest:

-

2.2.1. Targeting G2/M Phase Transition.

-

2.2.2. Modulation of Cyclins and CDKs.

-

2.2.3. Experimental Workflow: Analyzing Cell Cycle Distribution.

-

2.2.4. Detailed Protocol: Propidium Iodide Staining and Flow Cytometry.

-

-

2.3. Inhibition of Metastasis:

-

2.3.1. Suppressing Cell Migration and Invasion.

-

2.3.2. Reversal of Epithelial-to-Mesenchymal Transition (EMT).

-

2.3.3. Experimental Workflow: Evaluating Metastatic Potential.

-

2.3.4. Detailed Protocol: Transwell Migration and Invasion Assay.

-

-

-

3. Key Signaling Pathways Modulated by this compound:

-

3.1. The PI3K/Akt/mTOR Pathway:

-

3.1.1. Mechanism of Inhibition.

-

3.1.2. Downstream Effects on Proliferation and Survival.

-

3.1.3. Visualization: PI3K/Akt/mTOR Signaling Diagram.

-

-

3.2. The MAPK Pathway:

-

3.2.1. Role in ISL-Mediated Effects.

-

3.2.2. Visualization: MAPK Signaling Diagram.

-

-

3.3. The VEGF/VEGFR-2 Pathway and Angiogenesis:

-

3.3.1. Inhibition of Tumor Angiogenesis.

-

3.3.2. Visualization: VEGF Signaling Diagram.

-

-

-

4. Investigating Protein Expression Changes:

-

4.1. Western Blotting for Mechanistic Insights.

-

4.2. Detailed Protocol: Western Blot Analysis.

-

-

5. Summary of Quantitative Data.

-

7. References.

This structure will allow for a logical flow, starting from the broad anti-cancer effects of ISL and progressively delving into the specific molecular mechanisms and the experimental techniques used to elucidate them. The inclusion of detailed protocols and visualizations will provide the practical guidance expected by the target audience.

I will now generate the full response based on this plan.

A Technical Guide for Researchers and Drug Development Professionals

Abstract: this compound (ISL), a chalcone flavonoid primarily found in licorice root, has emerged as a promising natural compound with potent anti-cancer activities. Its efficacy lies in its ability to modulate a multitude of cellular processes and signaling pathways that are often dysregulated in cancer. This technical guide provides an in-depth exploration of the molecular mechanisms of ISL in cancer cells, offering researchers and drug development professionals a comprehensive understanding of its therapeutic potential. We will delve into the core signaling pathways affected by ISL, present detailed experimental protocols for investigating its action, and synthesize the current knowledge to highlight its promise in oncology.

Introduction: The Therapeutic Promise of this compound

Cancer remains a formidable challenge in global health, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound (ISL) stands out for its pleiotropic effects on cancer cells. Derived from the roots of Glycyrrhiza species, ISL has demonstrated significant anti-tumor activity across a wide range of malignancies, including breast, prostate, lung, and colon cancers.[1][2] Its mechanism of action is multifaceted, targeting key cellular processes such as apoptosis, cell cycle progression, and metastasis, while also modulating critical signaling pathways. This guide will dissect these mechanisms, providing a granular view of how ISL exerts its anti-neoplastic effects.

The Core Mechanisms of this compound in Cancer Cells

This compound's anti-cancer activity is not attributed to a single mechanism but rather to its ability to interact with multiple cellular targets. This multi-targeted approach is advantageous in overcoming the heterogeneity and adaptability of cancer cells. The following sections will explore the primary mechanisms through which ISL inhibits cancer progression.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis, or programmed cell death. ISL has been shown to effectively induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

2.1.1. The Intrinsic and Extrinsic Apoptotic Pathways:

The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. ISL has been observed to increase the Bax/Bcl-2 ratio, promoting the release of cytochrome c and subsequent activation of the caspase cascade.[3] The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface. ISL can enhance this pathway by upregulating death receptors, leading to the activation of caspase-8 and the downstream executioner caspases.

2.1.2. Key Molecular Players:

-

Bcl-2 Family Proteins: ISL shifts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the induction of apoptosis.[3]

-

Caspases: ISL treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7), which are the central executioners of apoptosis.[5]

2.1.3. Experimental Workflow: Assessing Apoptosis

A crucial step in evaluating the anti-cancer effects of ISL is to quantify the extent of apoptosis it induces. A standard and reliable method for this is the Annexin V-FITC and Propidium Iodide (PI) dual-staining assay, analyzed by flow cytometry. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

2.1.4. Detailed Protocol: Annexin V-FITC and Propidium Iodide Staining

This protocol is a widely used method for detecting apoptosis by flow cytometry.[6][7][8][9]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cancer cells to the desired confluency and treat with various concentrations of ISL for a specified time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained and single-stained controls to set up the compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by a dysregulated cell cycle. ISL has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types.[3][4][10][11][12]

2.2.1. Targeting G2/M Phase Transition:

ISL can prevent cancer cells from entering mitosis by modulating the expression and activity of key G2/M checkpoint proteins. This arrest provides an opportunity for the cell to undergo apoptosis.

2.2.2. Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs):

The progression through the cell cycle is governed by the sequential activation of CDKs by their regulatory partners, the cyclins. ISL has been reported to decrease the expression of Cyclin B1 and its partner CDK1, which are essential for the G2/M transition.[3]

2.2.3. Experimental Workflow: Analyzing Cell Cycle Distribution

To determine the effect of ISL on cell cycle progression, DNA content analysis using propidium iodide (PI) staining followed by flow cytometry is the standard method. This technique allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

2.2.4. Detailed Protocol: Propidium Iodide Staining and Flow Cytometry

This protocol provides a reliable method for analyzing the cell cycle distribution of a cell population.[13][14][15]

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation and Fixation:

-

Culture and treat cells with ISL as described previously.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a low flow rate to ensure accurate DNA content analysis.

-

Gate out doublets and debris.

-

Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Inhibition of Metastasis: Preventing Cancer Spread

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. ISL has demonstrated anti-metastatic properties by inhibiting cell migration and invasion, and by reversing the epithelial-to-mesenchymal transition (EMT).[16][17][18][19][20]

2.3.1. Suppressing Cell Migration and Invasion:

ISL can impede the ability of cancer cells to move and degrade the extracellular matrix (ECM), which are critical steps in the metastatic cascade.

2.3.2. Reversal of Epithelial-to-Mesenchymal Transition (EMT):

EMT is a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. ISL has been shown to reverse EMT by upregulating epithelial markers (e.g., E-cadherin) and downregulating mesenchymal markers (e.g., N-cadherin, Vimentin).[21][22]

2.3.3. Experimental Workflow: Evaluating Metastatic Potential

The Transwell migration and invasion assay is a widely used in vitro method to assess the migratory and invasive capabilities of cancer cells in response to a chemoattractant.

2.3.4. Detailed Protocol: Transwell Migration and Invasion Assay

This protocol details the steps for conducting both migration and invasion assays using Transwell inserts.[23][24][25][26]

Materials:

-

Transwell inserts (with appropriate pore size, e.g., 8 µm)

-

24-well plates

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Complete cell culture medium (with serum as a chemoattractant)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet stain

Procedure:

-

Preparation of Inserts:

-

For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell membrane with a thin layer of the Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelation.

-

For migration assay: No coating is required.

-

-

Cell Seeding:

-

Starve the cancer cells in serum-free medium for 24 hours.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add 600 µL of complete medium (containing serum) to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

-

Staining and Quantification:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.

-

Fix the cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields.

-

Key Signaling Pathways Modulated by this compound

ISL exerts its anti-cancer effects by targeting several critical signaling pathways that are frequently hyperactivated in cancer.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers. ISL has been shown to inhibit this pathway at multiple levels.[21][22][27][28]

3.1.1. Mechanism of Inhibition:

ISL can decrease the phosphorylation of key components of this pathway, including Akt and mTOR, thereby inhibiting their activity.[21][28] This leads to the downstream suppression of proteins involved in cell proliferation and survival.

3.1.2. Downstream Effects:

Inhibition of the PI3K/Akt/mTOR pathway by ISL results in reduced cell proliferation, induction of apoptosis, and cell cycle arrest.[27]

3.1.3. Visualization: PI3K/Akt/mTOR Signaling Pathway

Caption: ISL inhibits the PI3K/Akt/mTOR signaling pathway.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. ISL has been shown to modulate the activity of different MAPK family members, including ERK, JNK, and p38, in a context-dependent manner.[29][30][31] In some cancers, ISL inhibits the ERK pathway while activating the pro-apoptotic JNK and p38 pathways.[30]

3.2.1. Visualization: MAPK Signaling Pathway

Caption: ISL modulates the MAPK signaling pathway.

The VEGF/VEGFR-2 Pathway and Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key drivers of this process. ISL has been found to inhibit angiogenesis by targeting the VEGF/VEGFR-2 signaling pathway.[32][33][34]

3.3.1. Inhibition of Tumor Angiogenesis:

ISL can suppress the expression of VEGF and inhibit the activation of VEGFR-2, leading to a reduction in endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[32][33]

3.3.2. Visualization: VEGF Signaling Pathway

Caption: ISL inhibits the VEGF/VEGFR-2 signaling pathway.

Investigating Protein Expression Changes

To elucidate the molecular mechanisms of ISL, it is essential to investigate its effects on the expression and phosphorylation status of key proteins involved in the signaling pathways described above.

Western Blotting for Mechanistic Insights

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a cell lysate. It is an indispensable tool for confirming the modulation of signaling pathways by ISL.[35][36][37][38]

Detailed Protocol: Western Blot Analysis

This protocol provides a general workflow for Western blotting.[35][36][37][38]

Materials:

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with ISL and lyse them in RIPA buffer.

-

Quantify the protein concentration using the BCA assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein into the wells of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Summary of Quantitative Data

The following table summarizes the key quantitative findings from various studies on the effects of this compound on cancer cells.

| Parameter | Cancer Cell Line | ISL Concentration | Effect | Reference |

| Apoptosis | Various | 10-100 µM | Increased percentage of apoptotic cells | [3][4] |

| Cell Cycle | HeLa, PC-3, 22RV1 | 25-50 µM | G2/M phase arrest | [3][10][11] |

| Migration | SKOV3, OVCAR5 | 10 µM | Significant inhibition of cell migration | [17][18] |

| Invasion | SKOV3, OVCAR5 | 10 µM | Significant inhibition of cell invasion | [17][18] |

| Protein Expression | A549 | 20-80 µM | Decreased p-Akt, p-mTOR | [21] |

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt/mTOR, MAPK, and VEGF/VEGFR-2 highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action of ISL and to explore its potential in pre-clinical and clinical settings. Future research should focus on optimizing the delivery of ISL to tumor tissues and evaluating its efficacy in combination with existing cancer therapies to enhance treatment outcomes.

References

-

Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

- Tian, T., Sun, J., Wang, J., Liu, Y., & Liu, H. (2019). This compound inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells. Oncology Letters, 18(4), 3643-3650.

- Kim, H. J., Lee, W. S., & Go, S. I. (2020). This compound Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells. International Journal of Molecular Sciences, 21(23), 9033.

-

MDPI. (2021). Perspectives on the Role of this compound in Cancer. [Link]

- Wang, Z., Wang, N., Han, S., Wang, D., Mo, S., Yu, L., ... & Chen, J. (2013).

- Lee, Y. K., Park, S. Y., Kim, Y. M., & Park, O. J. (2009). This compound induces G2 and M phase arrest by inducing DNA damage and by inhibiting the metaphase/anaphase transition. Cancer letters, 277(2), 174-181.

- Wang, Z., Wang, N., Han, S., Wang, D., Mo, S., Yu, L., ... & Chen, J. (2013).

-

Creative Biolabs. Western Blot Protocol. [Link]

- Hsu, Y. L., Kuo, P. L., & Lin, C. C. (2009). Shallot and licorice constituent this compound arrests cell cycle progression and induces apoptosis through the induction of ATM/p53 and initiation of the mitochondrial system in human cervical carcinoma HeLa cells. Molecular nutrition & food research, 53(7), 826-835.

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

- Chien, C. S., Hsieh, Y. S., Chen, I. C., & Chen, C. N. (2018). Antineoplastic activity of this compound, a chalcone compound, in androgen-independent human prostate cancer cells linked to G2/M cell cycle arrest and cell apoptosis. Food and chemical toxicology, 112, 26-35.

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

Corning. Transwell Cell Migration and Invasion Assay Guide. [Link]

-

University of Milan. Cell Cycle analysis. [Link]

-

PubMed Central. This compound in Breast Cancer: A Systematic Review of Its Preventive and Anti-metastatic Mechanisms. [Link]

-

Frontiers. Targeting digestive system cancers with this compound: a comprehensive review of antitumor mechanisms. [Link]

- Zhang, Y., Wang, Y., Zhang, J., Li, Y., & Chen, Y. (2022). This compound inhibits pancreatic cancer progression through blockade of p38 MAPK-regulated autophagy. Phytomedicine, 106, 154406.

-

Protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]

-

PubMed Central. Perspectives on the Role of this compound in Cancer. [Link]

- Li, Y., Zhao, H., Wang, Y., & Zheng, H. (2018). This compound inhibits proliferation and metastasis of MKN28 gastric cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway. Molecular medicine reports, 18(3), 3429-3436.

- Li, Y., Wu, Y., & Li, Y. (2019). This compound Inhibits Ovarian Cancer Metastasis by Reversing Epithelial-to-Mesenchymal Transition. Molecules (Basel, Switzerland), 24(20), 3725.

-

ResearchGate. This compound regulates the members of PI3K/Akt/mTOR pathway. [Link]

-

SnapCyte. Transwell Migration and Invasion Assay - the complete breakdown. [Link]

- Hsu, Y. L., Kuo, P. L., & Lin, C. C. (2005). This compound induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells. Life sciences, 77(3), 279-292.

-

ResearchGate. Protocol for Annexin V-FITC apoptosis assay?. [Link]

-

CLYTE Technologies. Deep Dive into the Transwell Migration and Invasion Assay. [Link]

-

ResearchGate. ISL induces G2/M cell cycle arrest in ovarian cancer cells. [Link]

-

Cusabio. Western Blotting(WB) Protocol. [Link]

-

MDPI. This compound Inhibits Ovarian Cancer Metastasis by Reversing Epithelial-to-Mesenchymal Transition. [Link]

-

MDPI. This compound Reverses Epithelial-Mesenchymal Transition Through Modulation of the TGF-β/Smad Signaling Pathway in Endometrial Cancer. [Link]

-

PubMed Central. This compound Induces Apoptosis and Inhibits Xenograft Tumor Growth of Human Lung Cancer Cells by Targeting Both Wild Type and L858R/T790M Mutant EGFR. [Link]

-

PubMed Central. Targeting digestive system cancers with this compound: a comprehensive review of antitumor mechanisms. [Link]

-

Portland Press. This compound inhibits the proliferation, migration and metastasis of Hep3B cells via suppressing cyclin D1 and PI3K/AKT pathway. [Link]

-

PubMed. This compound Reverses Epithelial-Mesenchymal Transition Through Modulation of the TGF-β/Smad Signaling Pathway in Endometrial Cancer. [Link]

-

PubMed Central. Dietary Compound this compound, an Antioxidant from Licorice, Suppresses Triple-Negative Breast Tumor Growth via Apoptotic Death Program Activation in Cell and Xenograft Animal Models. [Link]

Sources

- 1. Perspectives on the Role of this compound in Cancer [mdpi.com]

- 2. Perspectives on the Role of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shallot and licorice constituent this compound arrests cell cycle progression and induces apoptosis through the induction of ATM/p53 and initiation of the mitochondrial system in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis and Inhibits Xenograft Tumor Growth of Human Lung Cancer Cells by Targeting Both Wild Type and L858R/T790M Mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. This compound induces G2 and M phase arrest by inducing DNA damage and by inhibiting the metaphase/anaphase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antineoplastic activity of this compound, a chalcone compound, in androgen-independent human prostate cancer cells linked to G2/M cell cycle arrest and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. corefacilities.iss.it [corefacilities.iss.it]

- 16. This compound in Breast Cancer: A Systematic Review of Its Preventive and Anti-metastatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Inhibits Ovarian Cancer Metastasis by Reversing Epithelial-to-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Inhibits Ovarian Cancer Metastasis by Reversing Epithelial-to-Mesenchymal Transition [mdpi.com]

- 19. This compound Reverses Epithelial-Mesenchymal Transition Through Modulation of the TGF-β/Smad Signaling Pathway in Endometrial Cancer [mdpi.com]

- 20. This compound Reverses Epithelial-Mesenchymal Transition Through Modulation of the TGF-β/Smad Signaling Pathway in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. portlandpress.com [portlandpress.com]

- 23. corning.com [corning.com]

- 24. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 25. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 26. clyte.tech [clyte.tech]

- 27. This compound inhibits proliferation and metastasis of MKN28 gastric cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. This compound Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Targeting digestive system cancers with this compound: a comprehensive review of antitumor mechanisms [frontiersin.org]

- 31. This compound inhibits pancreatic cancer progression through blockade of p38 MAPK-regulated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Dietary Compound this compound Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Dietary Compound this compound Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]

- 34. Dietary Compound this compound, an Antioxidant from Licorice, Suppresses Triple-Negative Breast Tumor Growth via Apoptotic Death Program Activation in Cell and Xenograft Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 36. Western Blot Protocol | Proteintech Group [ptglab.com]

- 37. cusabio.com [cusabio.com]

- 38. benchchem.com [benchchem.com]

isoliquiritigenin biological activities and signaling pathways

An In-Depth Technical Guide to the Biological Activities and Signaling Pathways of Isoliquiritigenin

For Researchers, Scientists, and Drug Development Professionals

This compound (ISL), a chalcone flavonoid primarily found in licorice root, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the multifaceted biological effects of ISL, with a specific focus on its underlying molecular mechanisms and modulation of key signaling pathways. We delve into its well-documented anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, offering a detailed examination of the signaling cascades involved, including but not limited to the NF-κB, Nrf2, PI3K/Akt, and MAPK pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing not only a thorough review of the current literature but also practical, field-proven insights and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this promising natural compound.

Introduction to this compound

This compound (ISL) is a natural flavonoid characterized by a simple chalcone structure (4,2',4'-trihydroxychalcone)[1][2]. It is predominantly isolated from the roots of Glycyrrhiza species, such as Glycyrrhiza uralensis and Glycyrrhiza glabra, commonly known as licorice[2][3]. Historically, licorice has been used in traditional medicine for centuries, and modern research has identified ISL as one of its major bioactive constituents[4]. ISL's broad spectrum of pharmacological activities has made it a subject of intense research for its potential therapeutic applications in a variety of human diseases[4][5].

This guide will explore the primary biological activities of ISL and the intricate signaling networks it modulates, providing a foundation for future research and drug development endeavors.

Anti-Cancer Activities of this compound

ISL has demonstrated significant anti-tumor effects across a range of cancer types, including those of the breast, lung, prostate, and colon, as well as melanoma and endometrial cancer[2][3][6][7]. Its anti-cancer mechanisms are multifaceted, primarily involving the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of metastasis[6][8].

Induction of Apoptosis and Autophagy

ISL is a potent inducer of programmed cell death in cancer cells. It can trigger both intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: ISL has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, leading to a disruption of the mitochondrial membrane potential[3][9]. This results in the release of cytochrome c and Smac/Diablo from the mitochondria into the cytoplasm, subsequently activating caspase-9 and the executioner caspases-3 and -7, ultimately leading to apoptosis[3][9].

-

Extrinsic Pathway: In some cancer cell lines, ISL treatment increases the expression of Fas ligand (FasL) and its receptor Fas, activating caspase-8 and initiating the extrinsic apoptotic cascade[1][9].

Furthermore, ISL can induce autophagy in various cancer cells, a process that can either promote cell survival or lead to cell death depending on the cellular context[2][10]. In several studies, ISL-induced autophagy has been linked to apoptotic cell death[2][10].

Key Signaling Pathways in ISL-Mediated Anti-Cancer Effects

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and growth. This pathway is often hyperactivated in cancer. ISL has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in various cancer cells, including lung and ovarian cancer[7][11][12][13][14]. By reducing the phosphorylation of Akt and mTOR, ISL can suppress the proliferation and migration of cancer cells and induce apoptosis[7][12][14].

Caption: ISL inhibits the PI3K/Akt/mTOR pathway.

The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. The effect of ISL on the MAPK pathway can be context-dependent. For instance, in some cancer cells, ISL activates the JNK and p38 MAPK pathways, which are generally associated with apoptosis induction[15][16]. Conversely, it can inhibit the ERK pathway, which is often linked to cell proliferation[15]. In melanoma cells, ISL has been shown to inhibit the p38 MAPK/mTOR/STAT3 signaling pathway, leading to apoptosis[3].

Caption: ISL inhibits the p38 MAPK/mTOR/STAT3 pathway in melanoma.

Anti-Inflammatory Activities of this compound

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. ISL exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways[17][18].

Key Signaling Pathways in ISL-Mediated Anti-Inflammatory Effects

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. ISL has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB[19][20][21]. This leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6[22].

Caption: ISL inhibits the NF-κB signaling pathway.

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. ISL is a known activator of the Nrf2 pathway[20][23][24]. By promoting the nuclear translocation of Nrf2, ISL enhances the cellular antioxidant defense system, thereby mitigating inflammation[19][23].

Antioxidant and Neuroprotective Activities

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders. ISL possesses potent antioxidant and neuroprotective properties[5][25][26][27][28].

ISL's antioxidant activity is attributed to its ability to directly scavenge ROS and to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[19][25].

In the context of neuroprotection, ISL has been shown to protect neuronal cells from glutamate-induced excitotoxicity and amyloid-β-induced neuroinflammation[29][30]. Its neuroprotective effects are mediated through the reduction of oxidative stress, amelioration of mitochondrial dysfunction, and inhibition of inflammatory pathways in the brain[22][31][32].

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments used to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of ISL (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Treat cells with ISL at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Nrf2, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Caption: A typical workflow for Western blot analysis.

Quantitative Data Summary

| Biological Activity | Cancer Cell Line | Key Molecular Targets/Pathways | Effective Concentration (IC50) | Reference |

| Anti-proliferation | A549 (Lung) | Inhibition of PI3K/Akt | ~25-50 µM | [7][12] |

| Apoptosis Induction | SK-MEL-28 (Melanoma) | Inhibition of p38/mTOR/STAT3 | ~20-40 µM | [3] |

| Apoptosis Induction | DU145 (Prostate) | Mitochondrial depolarization | ~10-20 µM | [9] |

| Anti-inflammatory | RAW264.7 (Macrophage) | Inhibition of NF-κB, Activation of Nrf2 | ~5-20 µM | [19] |

| Neuroprotection | Primary neuroglial cells | Attenuation of glutamate excitotoxicity | 0.5-5 µM | [29] |

Conclusion and Future Directions

This compound is a promising natural compound with a remarkable range of biological activities, underpinned by its ability to modulate multiple key signaling pathways. Its potent anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects make it a strong candidate for further investigation as a therapeutic agent. Future research should focus on preclinical and clinical studies to evaluate its efficacy and safety in various disease models. Additionally, efforts to improve its bioavailability and develop targeted delivery systems could enhance its therapeutic potential. The in-depth understanding of its molecular mechanisms, as outlined in this guide, will be crucial for the rational design of future studies and the successful translation of this compound from a promising natural product to a clinically valuable therapeutic.

References

A comprehensive list of references will be provided separately, including titles, sources, and clickable URLs for verification.

Sources

- 1. This compound induces apoptosis and cell cycle arrest through p53-dependent pathway in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis and autophagy and inhibits endometrial cancer growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Surveying the Therapeutic Potentials of this compound (ISL): A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perspectives on the Role of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of this compound: biological effects and molecular mechanisms [jcps.bjmu.edu.cn]

- 9. This compound induces apoptosis by depolarizing mitochondrial membranes in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Frontiers | Targeting digestive system cancers with this compound: a comprehensive review of antitumor mechanisms [frontiersin.org]

- 16. This compound inhibits pancreatic cancer progression through blockade of p38 MAPK-regulated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phytochemical and Pharmacological Role of Liquiritigenin and this compound From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protective Effects of this compound and Licochalcone B on the Immunotoxicity of BDE-47: Antioxidant Effects Based on the Activation of the Nrf2 Pathway and Inhibition of the NF-κB Pathway [mdpi.com]

- 20. Frontiers | this compound Activates Nuclear Factor Erythroid-2 Related Factor 2 to Suppress the NOD-Like Receptor Protein 3 Inflammasome and Inhibits the NF-κB Pathway in Macrophages and in Acute Lung Injury [frontiersin.org]

- 21. This compound suppresses IL-1β induced apoptosis and inflammation in chondrocyte-like ATDC5 cells by inhibiting NF-κB and exerts chondroprotective effects on a mouse model of anterior cruciate ligament transection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | this compound as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [frontiersin.org]

- 24. This compound as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The antioxidant activity and neuroprotective mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. This compound exerts antioxidant activity in Caenorhabditis elegans via insulin-like signaling pathway and SKN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Natural Antioxidant-Isoliquiritigenin Ameliorates Contractile Dysfunction of Hypoxic Cardiomyocytes via AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound Protects Neuronal Cells against Glutamate Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | this compound Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling [frontiersin.org]

- 31. This compound alleviates cerebral ischemia-reperfusion injury by reducing oxidative stress and ameliorating mitochondrial dysfunction via activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 32. This compound alleviates cerebral ischemia-reperfusion injury by reducing oxidative stress and ameliorating mitochondrial dysfunction via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

natural sources and extraction methods of isoliquiritigenin

An In-Depth Technical Guide to the Natural Sources and Extraction of Isoliquiritigenin

Introduction

This compound (ISL) is a chalcone, a type of natural flavonoid, recognized for its distinctive yellow hue and a wide spectrum of pharmacological activities.[1][2] As a bioactive compound, it is a subject of extensive research for its potential therapeutic applications, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[3][4][5][6] This guide provides a comprehensive overview of the natural origins of this compound and the scientific principles and methodologies applied to its extraction and isolation, tailored for researchers, scientists, and professionals in drug development.

Part 1: Natural Sources of this compound

This compound is predominantly found in the roots and rhizomes of various plants, most notably within the Glycyrrhiza and Dalbergia genera.

Glycyrrhiza Species (Licorice)

The primary and most commercially significant source of this compound is licorice root.[2][7] Several species of the Glycyrrhiza genus are known to contain this valuable compound:

-

Glycyrrhiza uralensis : Often referred to as Chinese licorice, this species is a major source of this compound and is widely used in traditional Chinese medicine.[8][9][10]

-

Glycyrrhiza glabra : Commonly known as European licorice, this species is another significant source and is used globally in confectionery and herbal medicine.[2][11]

-

Glycyrrhiza inflata : This species is also a recognized source of this compound.[11]

In these plants, this compound exists both in its aglycone form and as glycosides, such as isoliquiritin.[3][12] The concentration of these compounds can vary depending on the plant's geographical origin, age, and growing conditions.

Dalbergia Species (Rosewood)

Several species within the Dalbergia genus, known for their dense and often fragrant heartwood (rosewood), have been identified as sources of this compound:

-

Dalbergia odorifera : The heartwood of this species has been shown to contain this compound.[13]

-

Dalbergia latifolia : Also known as Indian rosewood, its heartwood has been a source for the isolation of this compound.[14][15]

-

Dalbergia oliveri : Research has indicated the presence of this compound in the heartwood of this species.[1][16]

Biosynthesis of this compound

Understanding the biosynthetic pathway of this compound in plants provides valuable context for its natural occurrence. The formation of this chalcone is a key step in the broader flavonoid biosynthesis pathway. The process begins with the amino acids L-phenylalanine or L-tyrosine. Through a series of enzymatic reactions, p-coumaroyl-CoA is formed. The pivotal step in this compound synthesis involves the enzymes chalcone synthase (CHS) and chalcone reductase (CHR), which catalyze the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce 2',4,4'-trihydroxychalcone, commonly known as this compound.[17] This chalcone can then be isomerized into the flavanone liquiritigenin by the enzyme chalcone isomerase (CHI).[17]

Caption: Biosynthetic pathway of this compound.

Part 2: Extraction Methodologies for this compound

The extraction of this compound from its natural sources is a critical step for its purification and subsequent use in research and product development. Various methods have been developed, ranging from traditional solvent extraction to more advanced techniques that significantly enhance the yield.

Conventional Extraction Methods

These methods are straightforward but often result in lower yields compared to more advanced techniques.

-

Ethanol Reflux Extraction : This is a common method for extracting phytochemicals.[18]

-

Principle : The plant material is boiled with ethanol, and the solvent vapor is condensed and returned to the extraction vessel, allowing for continuous extraction.

-

Protocol :

-

Weigh a specific amount of dried and powdered licorice root.

-

Add a 75% ethanol solution at a defined material-to-liquid ratio (e.g., 1:25).[18]

-

Heat the mixture to reflux (e.g., at 60°C) for a specified duration (e.g., 1.5 hours).[18]

-

Filter the mixture while hot to collect the filtrate containing the extracted compounds.

-

-

-

Ultrasonic Extraction : This method utilizes ultrasonic waves to enhance extraction efficiency.

-

Principle : The acoustic cavitation generated by ultrasound disrupts the plant cell walls, facilitating the release of intracellular components into the solvent.

-

Protocol :

-

Combine the powdered licorice root with a 75% ethanol solution.

-

Submerge the vessel in an ultrasonic water bath.

-

Apply ultrasonication at a controlled temperature (e.g., 60°C) for a set time (e.g., 1.5 hours).[18]

-

Filter the mixture to separate the extract.

-

-

Advanced Extraction Methods for Enhanced Yield

To improve the extraction efficiency of this compound, methods have been developed to convert its precursor glycosides and isomers into the desired chalcone.

-

Acid Hydrolysis : This method is highly effective as it cleaves the glycosidic bond in isoliquiritin, releasing the aglycone this compound.

-

Principle : Heating the plant material in an acidic solution hydrolyzes the glycosides, significantly increasing the concentration of free this compound.

-

Protocol :

-

Mix powdered licorice with a hydrochloric acid (HCl) solution (e.g., 1 mol/L) at a specific ratio (e.g., 1:5 material-to-liquid).[19]

-

Heat the mixture at a high temperature (e.g., 90°C) for a defined period (e.g., 2 hours).[19]

-

Neutralize the pH of the resulting solution to 7.

-

Filter the mixture and extract the residue with 80% alcohol using ultrasonication.[19]

-

Perform a subsequent solvent extraction of the filtrate with ethyl acetate.[19]

-

-

-

Alkaline Conversion : This technique leverages the chemical equilibrium between the flavanone liquiritigenin and the chalcone this compound.

-

Principle : Under alkaline conditions, the flavanone liquiritigenin undergoes ring-opening to form its isomeric chalcone, this compound, thereby increasing the overall yield of the latter. This method can be combined with acid hydrolysis for even greater efficiency.[20][21]

-

Protocol :

-

Following an initial acid hydrolysis step, adjust the pH of the solution to be alkaline (e.g., pH > 10) using a base like sodium hydroxide.[22]

-

Maintain the alkaline conditions for a period to allow for the conversion of liquiritigenin to this compound (e.g., 2 hours).[22]

-

Neutralize the solution back to pH 7.[22]

-

The resulting mixture, now enriched with this compound, can be further processed for purification.

-

-

-

Solid-State Fermentation : This biotechnological approach utilizes microorganisms to enhance the release of bioactive compounds.

-

Principle : Fungi, such as Aspergillus niger, are grown on the solid plant material. The enzymes produced by the fungus break down the plant cell wall and can also hydrolyze glycosidic bonds, leading to a higher yield of the target compound.

-

Protocol :

-

Prepare a solid fermentation medium by mixing powdered licorice with distilled water.

-

Adjust the pH to an optimal level (e.g., 3.7).[18]

-

Inoculate the medium with a specific concentration of Aspergillus niger (e.g., 1.5 x 10^6 inoculum concentration).[18]

-

Allow the fermentation to proceed for a set duration (e.g., 4 days).[18]

-

Following fermentation, the this compound can be extracted using a suitable solvent.

-

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Antioxidant-Isoliquiritigenin Ameliorates Contractile Dysfunction of Hypoxic Cardiomyocytes via AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A natural compound with a promising role in inhibiting breast cancer lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound and liquiritin from Glycyrrhiza uralensis inhibit α-synuclein amyloid formation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Phytochemical and Pharmacological Role of Liquiritigenin and this compound From Radix Glycyrrhizae in Human Health and Disease Models [frontiersin.org]

- 11. Phytochemical and Pharmacological Role of Liquiritigenin and this compound From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, one of the antispasmodic principles of Glycyrrhiza ularensis roots, acts in the lower part of intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, from Dalbergia odorifera, up-regulates anti-inflammatory heme oxygenase-1 expression in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diabetes Warriors from Heart Wood: Unveiling Dalbergin and this compound from Dalbergia latifolia as Potential Antidiabetic Agents in-vitro and in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Optimization of response surface methodology for the extraction of this compound from Aspergillus niger solid-state fermentation of licorice and its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 20. CN101328115B - Method for extracting isoliquirtigenin from licorice - Google Patents [patents.google.com]

- 21. CN101328115A - Method for extracting this compound from licorice - Google Patents [patents.google.com]

- 22. CN102285875A - Method for extracting and purifying this compound from liquorice - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Derivatives of Isoliquiritigenin for Researchers and Drug Development Professionals

Abstract

Isoliquiritigenin (ISL), a chalcone flavonoid predominantly found in licorice root (Glycyrrhiza species), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive exploration of the chemical structure of this compound, the rationale and methods for the synthesis of its derivatives, and their potential as therapeutic agents. We will delve into the structure-activity relationships that govern the biological effects of these compounds, with a particular focus on their anticancer and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemical manipulation and biological evaluation of this compound and its analogues.

The Core Moiety: Understanding the Chemical Structure of this compound

This compound (2′,4′,4-trihydroxychalcone) is characterized by its classic chalcone scaffold, which consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural arrangement is responsible for the compound's unique physicochemical properties and broad spectrum of biological activities.[3]

The key structural features of this compound include:

-

Chalcone Backbone: The 1,3-diaryl-2-propen-1-one framework forms the core of the molecule. The propylene ketone bridge introduces a degree of rotational freedom, allowing for diverse binding orientations with biological targets.[4]

-

Hydroxyl Groups: this compound possesses three hydroxyl (-OH) groups located at the 2'- and 4'-positions of the A-ring and the 4-position of the B-ring.[4] These hydroxyl groups are crucial for its biological activity, acting as hydrogen bond donors and acceptors, and contributing to its antioxidant properties.[4]

Caption: Core chemical structure of this compound.

Strategic Derivatization: Enhancing Therapeutic Potential

While this compound exhibits promising biological activities, its clinical application can be limited by factors such as low water solubility and moderate potency.[5][6] Chemical modification to generate derivatives is a key strategy to overcome these limitations and enhance its therapeutic profile. The hydroxyl groups on the A and B rings are primary targets for derivatization.

Amino Acid Ester Derivatives: Improving Solubility and Efficacy

A prominent strategy involves the esterification of the hydroxyl groups with amino acids. This approach can significantly improve water solubility and potentially enhance antitumor activity.[5][6] The introduction of amino acid moieties can also improve selectivity towards tumor cells and reduce toxicity to normal cells.[4]

One study demonstrated that an amino acid ester derivative of this compound (compound 9) exhibited a significantly lower IC50 value (14.36 μM) against human cervical cancer (Hela) cells compared to the parent compound (IC50 = 126.5 μM) and the positive control 5-fluorouracil (IC50 = 33.59 μM).[5][6]

Table 1: Comparative Cytotoxicity of this compound and its Amino Acid Ester Derivative

| Compound | Cell Line | IC50 (μM) |

| This compound | Hela | 126.5[6] |

| Compound 9 (Amino Acid Ester Derivative) | Hela | 14.36[6] |

| 5-Fluorouracil (Positive Control) | Hela | 33.59[6] |

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives often employs well-established organic chemistry reactions. The Claisen-Schmidt condensation is a common method for synthesizing the chalcone backbone. For derivatization, standard esterification or amination protocols are utilized.

Experimental Protocol: Synthesis of an this compound Amino Acid Ester Derivative

This protocol outlines the synthesis of an N-Boc protected amino acid ester derivative of this compound, adapted from a published procedure.[5]

Materials:

-

This compound

-

N-Boc protected amino acid (e.g., Boc-glycine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add the N-Boc protected amino acid (3.0 mmol), EDC (3.0 mmol), and DMAP (1.0 mmol).

-

Reaction: Conduct the reaction in an ice bath with continuous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to obtain the pure amino acid ester derivative.

-

Characterization: Characterize the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a wide array of biological activities, with anticancer, anti-inflammatory, and neuroprotective effects being the most extensively studied.

Anticancer Activity: Targeting Key Signaling Pathways

This compound and its derivatives have demonstrated potent anticancer effects against various cancer cell lines, including those of the breast, prostate, lung, and cervix.[3][7] The anticancer mechanisms are multifaceted and often involve the modulation of critical signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

4.1.1. The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival.[8][9] Several studies have shown that this compound and its derivatives can inhibit this pathway.[9][10][11] For instance, an amino acid ester derivative of ISL was found to induce apoptosis and autophagy in Hela cells by downregulating the PI3K/Akt/mTOR pathway.[6][12]

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by this compound derivatives.

4.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14] It is a standard method for evaluating the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line of interest (e.g., Hela)

-

Complete cell culture medium

-

This compound or its derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 103 to 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound or its derivative) in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13][15]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Modulation of NF-κB Signaling

Chronic inflammation is a key contributor to the development of various diseases, including cancer. This compound and its derivatives have demonstrated significant anti-inflammatory properties.[17] A primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][19][20] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[18] By inhibiting the activation of NF-κB, this compound and its derivatives can suppress the production of inflammatory mediators.[18][20]

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by this compound derivatives.

Conclusion and Future Directions

This compound stands out as a promising natural scaffold for the development of novel therapeutic agents. Its well-defined chemical structure, coupled with the potential for strategic derivatization, offers a fertile ground for medicinal chemistry exploration. The demonstrated efficacy of its derivatives, particularly in the realms of oncology and inflammation, underscores the value of this compound in modern drug discovery.

Future research should continue to focus on:

-